molecular formula C12H11NO2S B2644873 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate CAS No. 478247-87-9

1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Cat. No. B2644873
CAS RN: 478247-87-9
M. Wt: 233.29
InChI Key: GGNPJPIGEHRXLV-UHFFFAOYSA-N
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Description

“1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 234.3 . The IUPAC name for this compound is (1H-1lambda3-thiazol-5-yl)methyl 3-methylbenzoate .


Molecular Structure Analysis

The InChI code for “1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate” is 1S/C12H12NO2S/c1-9-3-2-4-10 (5-9)12 (14)15-7-11-6-13-8-16-11/h2-6,8,16H,7H2,1H3 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C . Unfortunately, other specific physical and chemical properties of “1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate” were not available from the web search results.

Scientific Research Applications

Mechanism of Action

Thiazoles, which include “1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate”, have been found to have diverse biological activities . They have been used in the development of new drugs and for studying various biological processes .

Safety and Hazards

For safety information and potential hazards associated with “1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1,3-thiazol-5-ylmethyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-9-3-2-4-10(5-9)12(14)15-7-11-6-13-8-16-11/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNPJPIGEHRXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331654
Record name 1,3-thiazol-5-ylmethyl 3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818652
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

CAS RN

478247-87-9
Record name 1,3-thiazol-5-ylmethyl 3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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